4-氯苯甲醛肟

概述

描述

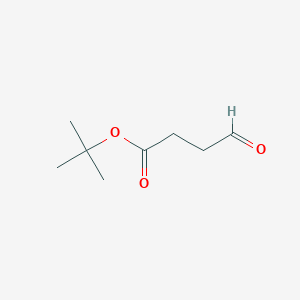

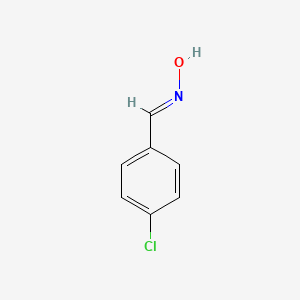

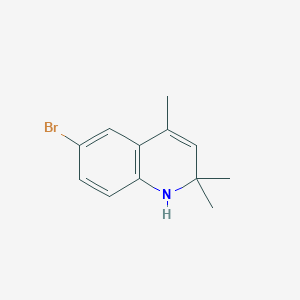

4-Chlorobenzaldehyde oxime is an organic compound with the chemical formula C7H6ClNO . It is a derivative of 4-Chlorobenzaldehyde, which can be produced by the oxidation of 4-chlorobenzyl alcohol .

Synthesis Analysis

The synthesis of oximes like 4-Chlorobenzaldehyde oxime often involves a phosphine-mediated reductive acylation of oximes . The resulting enamides are isolated in good yields and excellent purity .Molecular Structure Analysis

The molecular structure of 4-Chlorobenzaldehyde oxime consists of a total of 36 bonds, including 17 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aromatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis

4-Chlorobenzaldehyde can react with malononitrile to form 4-chlorobenzylidenylmalononitrile . Oximes, in general, are known to undergo addition reactions where a carbon-centered radical adds preferentially to the carbon atom in the carbon–nitrogen double bond of an oxime ether .Physical And Chemical Properties Analysis

4-Chlorobenzaldehyde oxime has a molecular weight of 155.58 . It has a melting point of 108-110°C and a predicted boiling point of 233.2±23.0 °C . Its density is predicted to be 1.21±0.1 g/cm3 .科学研究应用

Synthesis of Pharmaceutical Compounds

4-Chlorobenzaldehyde oxime: is utilized in the synthesis of various pharmaceutical compounds due to its reactivity as an intermediate. It plays a crucial role in the formation of cephalosporins , a class of β-lactam antibiotics . These antibiotics are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them vital in combating bacterial infections.

Antidotes for Organophosphate Poisoning

Oximes, including 4-Chlorobenzaldehyde oxime , are renowned for their ability to act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase (AChE) . This reactivation is essential in treating organophosphate (OP) poisoning, which continues to be a significant threat worldwide.

Protective Group in Organic Synthesis

In synthetic organic chemistry, 4-Chlorobenzaldehyde oxime serves as a protective group for carbonyl compounds. This application is particularly useful for the purification and characterization of these compounds, as well as providing a means for their safe handling and transport during the synthetic process .

Analytical Chemistry

Due to its distinct chemical properties, 4-Chlorobenzaldehyde oxime can be used as a standard or reference compound in analytical chemistry. It aids in the identification and quantification of substances within a sample by serving as a comparison point for analytical instruments .

Material Science Research

In material science, 4-Chlorobenzaldehyde oxime is involved in the study of new materials and composites. Its inclusion in research can lead to the development of materials with improved properties, such as increased strength, durability, or chemical resistance .

Chemical Education

As a compound with diverse applications, 4-Chlorobenzaldehyde oxime is also valuable in chemical education. It provides a practical example for students to understand various chemical reactions and synthesis processes, enhancing their learning experience in organic chemistry .

安全和危害

4-Chlorobenzaldehyde oxime is classified as hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects .

Relevant Papers The relevant papers retrieved include studies on the synthesis of enamides from ketones , the theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde , and the safety data sheet of 4-Chlorobenzaldehyde oxime .

作用机制

Target of Action

4-Chlorobenzaldehyde oxime is a chemical compound with the formula C7H6ClNO It’s known that oximes can act as nucleophiles and can react with various electrophiles in organic synthesis .

Mode of Action

It’s known that 4-chlorobenzaldehyde, the parent compound, can be produced by the oxidation of 4-chlorobenzyl alcohol . It can further be oxidized to 4-chlorobenzoic acid . It can also react with malononitrile to form 4-chlorobenzylidenylmalononitrile .

Biochemical Pathways

The parent compound, 4-chlorobenzaldehyde, is involved in several reactions, including oxidation and reactions with malononitrile .

Result of Action

The parent compound, 4-chlorobenzaldehyde, can undergo several reactions, leading to the formation of various products .

属性

IUPAC Name |

(NE)-N-[(4-chlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWBTCRVPQHOMT-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzaldehyde oxime | |

CAS RN |

3848-36-0, 3717-24-6 | |

| Record name | 4-Chlorobenzaldehyde oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzaldehyde oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chloro-syn-benzaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chlorobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 4-Chlorobenzaldehyde oxime in the presented research?

A1: The provided research consistently highlights the use of 4-Chlorobenzaldehyde oxime as a reagent in the synthesis of substituted isoxazole derivatives. [, , , ] This is achieved through its reaction with various cyclic and acyclic alkenes in the presence of triethylamine. The reaction likely proceeds through a 1,3-dipolar cycloaddition mechanism, though this is not explicitly stated in the abstracts.

Q2: Is there spectroscopic data available to confirm the structure of the synthesized compounds?

A2: Unfortunately, the provided abstracts do not present detailed spectroscopic data for the synthesized isoxazole derivatives. Further investigation into the full-text articles would be needed to access information on characterization techniques like NMR, IR, or mass spectrometry.

Q3: Are there any studies on the biological activity of 4-Chlorobenzaldehyde oxime or its derivatives?

A3: While the provided abstracts focus on synthesis, one study investigates the antibacterial activity of transition metal complexes formed with various oximes, including 4-Chlorobenzaldehyde oxime. [] This suggests a potential area of interest for further research into the biological applications of these compounds.

Q4: How does the structure of the alkene influence the reaction with 4-Chlorobenzaldehyde oxime?

A4: The abstracts demonstrate that 4-Chlorobenzaldehyde oxime reacts with a variety of cyclic alkenes, ranging from cycloheptene to cyclododecene. [, , ] It also reacts with acyclic alkenes like 1-dodecene. [] This suggests a broad reactivity profile with alkenes, though further research is needed to understand the impact of steric and electronic factors on reaction efficiency and regioselectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine](/img/structure/B1366497.png)

![2-[(S)-1-(tert-Butoxycarbonylamino)-2-methylpropyl]oxazole-4-carboxylic acid](/img/structure/B1366516.png)